![molecular formula C16H15BrO B1532201 3-(4-Bromophenyl)-2'-methylpropiophenone CAS No. 898760-95-7](/img/structure/B1532201.png)
3-(4-Bromophenyl)-2'-methylpropiophenone
Overview
Description
3-(4-Bromophenyl)-2'-methylpropiophenone is a compound that has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceutical chemistry, and biochemistry. This molecule is a member of the propiophenone family, and is characterized by its aromatic ring structure with a bromine atom bonded to the fourth position of the phenyl ring. This compound has been used as a starting material in the synthesis of a variety of organic molecules, and has been studied for its potential applications in the fields of drug development and biochemical research. In
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
“3-(4-Bromophenyl)-2’-methylpropiophenone” can be used as a precursor in the synthesis of pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals. The compound’s bromophenyl group is reactive and can be used to create various substituted pyrimidines through condensation reactions .
Neurotoxicity Studies
This compound may serve as a basis for synthesizing derivatives that can be used to study neurotoxicity. Researchers can investigate the effects of these derivatives on acetylcholinesterase (AchE) activity, malondialdehyde (MDA) levels, and behavioral parameters in aquatic organisms .
Liquid Crystal Synthesis
The bromophenyl group in “3-(4-Bromophenyl)-2’-methylpropiophenone” makes it a potential intermediate in the synthesis of liquid crystal polymers (LCPs). These LCPs have applications in creating ordered liquid crystal phases for displays and other optical devices .
Antimicrobial and Anticancer Research
Derivatives of “3-(4-Bromophenyl)-2’-methylpropiophenone” can be synthesized and studied for their pharmacological activities against microbial pathogens and cancer cells. The compound’s structure allows for modifications that could lead to new treatments for resistant strains of bacteria or cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVRBURKUZJLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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